Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate
Overview
Description
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a benzyl ether and an ethyl ester. It contains a benzyloxy group.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate has been utilized in the synthesis and characterization of novel compounds with potential medicinal applications. For instance, Küçükgüzel et al. (2013) synthesized derivatives with possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities by modifying celecoxib, a known drug, using ethyl α-bromoacetate, a compound structurally related to this compound (Küçükgüzel et al., 2013).
Applications in Organic Synthesis
In organic chemistry, the compound has found use in the synthesis of other complex molecules. Janda (2001) described the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, highlighting the compound's role in creating intermediate molecules crucial for further chemical transformations (Janda, 2001).
Role in Multi-Component Reactions
This compound has been used in multi-component reactions to synthesize complex organic compounds. Duan et al. (2013) reported its use in a one-pot, multicomponent reaction to efficiently synthesize ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2 H -benzo[g]chromene-3-carboxylates (Duan et al., 2013).
Environmental Applications
In environmental science, related compounds have been studied for their degradation by microbial species. For example, Moody et al. (2002) investigated the metabolism of biphenyl by Mycobacterium sp. and found degradation products similar in structure to this compound (Moody et al., 2002).
Asymmetric Synthesis
The compound has also been used in asymmetric synthesis, an important aspect of medicinal chemistry. Li et al. (2011) described the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, a process that is key in the synthesis of pharmaceuticals and could be relevant to compounds structurally similar to this compound (Li et al., 2011).
Properties
Molecular Formula |
C24H21F3O3 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 2-[3-phenylmethoxy-5-[4-(trifluoromethyl)phenyl]phenyl]acetate |
InChI |
InChI=1S/C24H21F3O3/c1-2-29-23(28)14-18-12-20(19-8-10-21(11-9-19)24(25,26)27)15-22(13-18)30-16-17-6-4-3-5-7-17/h3-13,15H,2,14,16H2,1H3 |
InChI Key |
BXQYJDWWXUUYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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